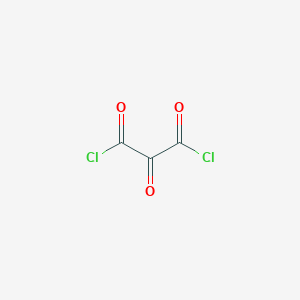
Oxopropanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxopropanedioyl dichloride, also known as malonyl dichloride, is a chemical compound with the molecular formula C3H2Cl2O2. It is a colorless liquid that is widely used in the field of organic synthesis. Oxopropanedioyl dichloride is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
Oxopropanedioyl dichloride is a reactive compound that can react with various nucleophiles such as water, alcohols, amines, and thiols. The reaction of oxopropanedioyl dichloride with water produces malonic acid, while the reaction with alcohols produces esters. The reaction with amines produces amides, and the reaction with thiols produces thioesters. The mechanism of action of oxopropanedioyl dichloride involves the formation of an acyl chloride intermediate, which then reacts with the nucleophile to form the desired product.
Biochemische Und Physiologische Effekte
Oxopropanedioyl dichloride is a highly reactive compound that can cause severe irritation and burns on contact with skin and eyes. It is also toxic when ingested or inhaled. There is limited information available on the biochemical and physiological effects of oxopropanedioyl dichloride.
Vorteile Und Einschränkungen Für Laborexperimente
Oxopropanedioyl dichloride is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, it is a highly reactive compound that requires careful handling and storage. It can also be difficult to handle due to its high reactivity and volatility.
Zukünftige Richtungen
There are several future directions for the research on oxopropanedioyl dichloride. One area of research is the development of new synthetic methods for the production of oxopropanedioyl dichloride. Another area of research is the development of new applications for oxopropanedioyl dichloride in organic synthesis. Additionally, the biochemical and physiological effects of oxopropanedioyl dichloride need to be further studied to better understand its potential toxicity and health effects. Finally, the development of safer and more efficient methods for handling and storing oxopropanedioyl dichloride is also an important area of research.
Synthesemethoden
Oxopropanedioyl dichloride can be synthesized by reacting malonic acid with thionyl chloride or phosphorus pentachloride. The reaction takes place at room temperature and produces oxopropanedioyl dichloride as the main product. The chemical reaction can be represented as follows:
HOOCCOOH + 2SOCl2 → ClCOCH2COCl + 2SO2 + 2HCl
Wissenschaftliche Forschungsanwendungen
Oxopropanedioyl dichloride is widely used in the field of organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of esters, amides, and other organic compounds. Oxopropanedioyl dichloride is used in the synthesis of Oxopropanedioyl dichlorideurea, which is an important intermediate in the production of the herbicide diuron. It is also used in the synthesis of malononitrile, which is an important intermediate in the production of various pharmaceuticals.
Eigenschaften
IUPAC Name |
2-oxopropanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2O3/c4-2(7)1(6)3(5)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEUMSIWHHLFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600866 |
Source


|
| Record name | Oxopropanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxopropanedioyl dichloride | |
CAS RN |
172352-27-1 |
Source


|
| Record name | Oxopropanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

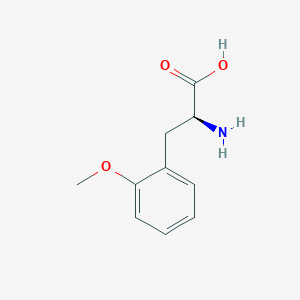
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

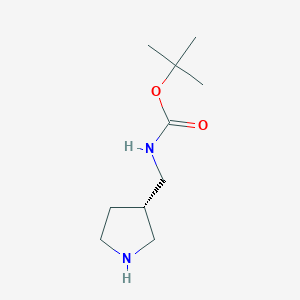
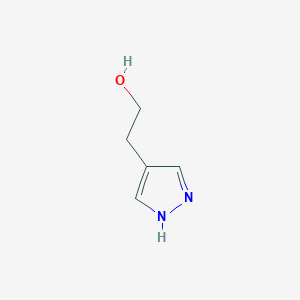




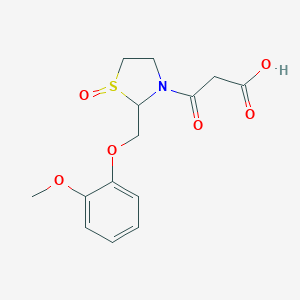

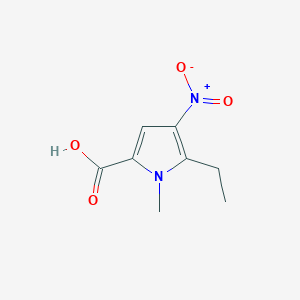
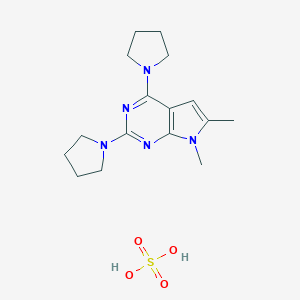
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)